molecular formula C8H14N4O B11738192 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11738192
M. Wt: 182.22 g/mol
InChI Key: YVWYLJGGOXESMN-UHFFFAOYSA-N
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Description

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. One common method involves the cyclization of 3-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid with methylamine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and specific solvents to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups contribute to its steric and electronic characteristics, differentiating it from other similar compounds .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-amino-N-methyl-1-propan-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C8H14N4O/c1-5(2)12-4-6(7(9)11-12)8(13)10-3/h4-5H,1-3H3,(H2,9,11)(H,10,13)

InChI Key

YVWYLJGGOXESMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C(=O)NC

Origin of Product

United States

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